molecular formula C13H23NO5 B2939137 3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid CAS No. 1909288-53-4

3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid

Cat. No. B2939137
M. Wt: 273.329
InChI Key: PXCSPPQQGFVQPU-SECBINFHSA-N
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Description

The compound “3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid” is a complex organic molecule. It contains a total of 45 bonds, including 22 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 1 five-membered ring. The functional groups present in this molecule include 2 aliphatic carboxylic acids, 1 aliphatic (thio-) carbamate, 2 hydroxyl groups, and 1 aliphatic ether .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a five-membered oxazolidine ring. The presence of the oxazolidine ring, which is a heterocyclic compound containing nitrogen and oxygen, adds to the complexity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.33 and a molecular formula of C13H23NO5 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The compound is utilized in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). It's involved in the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids, leading to products that can be converted into chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).

Synthesis of D-ribo-phytosphingosine

It plays a role in the high-yield synthesis of D-ribo-phytosphingosine, a compound with relevance in biochemistry and pharmacology. This involves a process using microwave-enhanced cross metathesis as a key step in chain elongation (Lombardo, Capdevila, Pasi, & Trombini, 2006).

Chiral Auxiliary in Synthesis

The compound is used as a chiral auxiliary in the synthesis of various organic compounds. This includes the synthesis of (4S)‐4‐(1‐Methylethyl)‐5,5‐Diphenyl‐2‐Oxazolidinone, highlighting its versatility in organic synthesis (Brenner, Vecchia, Leutert, & Seebach, 2003).

Enantioselective Synthesis of Amino Acid Derivatives

It's utilized in the enantioselective synthesis of amino acid derivatives, specifically β-alanine derivatives. This synthesis involves electrophilic attack upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, showcasing its importance in the production of chiral amino acids (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).

Preparation of Chiral Oxazolidin-2-ones

The compound is involved in the one-pot preparation of chiral oxazolidin-2-ones, which are valuable both as chiral auxiliaries and for their biological activity in pharmaceuticals (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).

Synthesis of Functionalized Amino Acid Derivatives

It has been used in the synthesis of functionalized amino acid derivatives, which were evaluated for their potential as anticancer agents. This highlights its role in the development of new pharmaceutical compounds (Kumar et al., 2009).

properties

IUPAC Name

3-[(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(6-7-10(15)16)8-18-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCSPPQQGFVQPU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCC(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CCC(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid

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